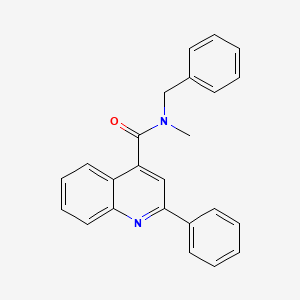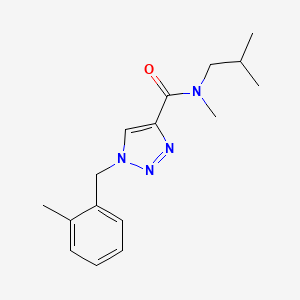![molecular formula C20H13BrN2O B5129184 2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile
Overview
Description
2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzo[h]chromene family, which is known for its diverse biological activities. The synthesis of this compound has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. It has also been suggested that this compound may interact with DNA and inhibit the activity of certain enzymes.
Biochemical and Physiological Effects:
2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In oxidative stress research, it has been shown to reduce oxidative damage and increase antioxidant enzyme activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile in lab experiments is that it exhibits a broad range of biological activities, making it a versatile compound for studying various biological processes. Another advantage is that this compound has been shown to have low toxicity, making it a safer alternative to other compounds that exhibit similar biological activities. One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research could be conducted to optimize the synthesis of this compound and develop more efficient methods for producing it.
Scientific Research Applications
2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In oxidative stress research, it has been shown to reduce oxidative damage and increase antioxidant enzyme activity.
properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-14-6-3-5-13(10-14)18-16-9-8-12-4-1-2-7-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBSZZZYOUENBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC(=CC=C4)Br)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)

![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)
![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)



![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)

![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)